N-(Piperidin-4-ylmethyl)acetamide hydrobromide
Description
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)acetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.BrH/c1-7(11)10-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKZIUDCQYHTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNCC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Piperidin-4-ylmethyl)acetamide hydrobromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₆N₂O·HBr
- Molecular Weight : 224.24 g/mol
This compound features a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that compounds related to the piperidine structure exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | S. aureus | 3.9 μg/mL |
| 5a | A. xylosoxidans | 3.9 μg/mL |
| 5a | E. coli | No activity at lower micromolar levels |
These findings suggest that while some derivatives exhibit potent antibacterial effects, others may lack efficacy against certain strains, highlighting the importance of structural modifications in enhancing activity .
Anti-inflammatory Effects
N-(Piperidin-4-ylmethyl)acetamide has also been studied for its anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which plays a key role in the release of pro-inflammatory cytokines such as IL-1β.
Case Study: NLRP3 Inhibition
In vitro studies demonstrated that certain piperidine derivatives could effectively inhibit NLRP3 activation in macrophages, leading to reduced pyroptosis and inflammation. For example, one study reported that a derivative exhibited significant inhibition of IL-1β release in THP-1 cells stimulated with LPS/ATP, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of N-(Piperidin-4-ylmethyl)acetamide is crucial for optimizing its biological activity. Modifications at various positions on the piperidine ring and acetamide moiety can significantly impact potency and selectivity.
Table 2: Summary of SAR Findings
These insights guide future research directions aimed at developing more effective derivatives.
Scientific Research Applications
N-(Piperidin-4-ylmethyl)acetamide hydrobromide exhibits a range of biological activities that make it a valuable compound in research.
Antimicrobial Activity
Recent studies indicate that derivatives of piperidine, including this compound, possess significant antibacterial properties. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | S. aureus | 3.9 μg/mL |
| 5a | A. xylosoxidans | 3.9 μg/mL |
| 5a | E. coli | No activity at lower micromolar levels |
These findings highlight the importance of structural modifications to enhance antibacterial efficacy.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which is crucial for the release of pro-inflammatory cytokines like IL-1β.
Case Study: NLRP3 Inhibition
In vitro studies demonstrated that certain piperidine derivatives effectively inhibit NLRP3 activation in macrophages, leading to reduced pyroptosis and inflammation. For instance, one study reported significant inhibition of IL-1β release in THP-1 cells stimulated with LPS/ATP, indicating potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of N-(Piperidin-4-ylmethyl)acetamide is essential for optimizing its biological activity. Modifications at various positions on the piperidine ring and acetamide moiety can significantly impact potency and selectivity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of hydrophobic groups | Increased lipophilicity and potency | |
| Substitution at N-position | Enhanced binding affinity to targets | |
| Alteration of acetamide group | Variable effects on anti-inflammatory activity |
These insights guide future research directions aimed at developing more effective derivatives.
Therapeutic Potential
This compound has been explored for its potential therapeutic applications, particularly in modulating serotonergic receptor activity. Research suggests that compounds affecting monoamine receptors can be useful in treating neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders.
Case Study: Serotonin Receptor Modulation
The compound has been linked to beneficial effects in conditions where modification of serotonergic receptor activity is advantageous. For example, compounds derived from this scaffold may serve as inverse agonists or antagonists at the 5-HT2A receptor subtype, which is implicated in various behavioral responses including mood regulation and cognition .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires inert atmosphere and room temperature .
- Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Piperidine-Acetamide Derivatives with Sulfonyl Modifications
Example Compounds :
- 2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)acetamide (6b)
- N-(9-Fluoro-...-yl)-2-(1-(isopropylsulfonyl)piperidin-4-yl)acetamide (6c)
- N-(9-Chloro-...-yl)-2-(1-(isopropylsulfonyl)piperidin-4-yl)acetamide (6d)
Comparison :
- Structural Differences : These compounds feature a sulfonyl group (e.g., isopropylsulfonyl) on the piperidine nitrogen, along with bulky annulene substituents on the acetamide .
- Biological Activity : Sulfonyl groups enhance solubility and enzyme inhibitory potency (e.g., soluble epoxide hydrolase inhibitors) compared to the unmodified hydrobromide salt .
- Synthesis : Synthesized via sulfonylation reactions in dichloromethane (DCM) with triethylamine (Et₃N), yielding 51–60% purity after chromatography .
Piperidine-Acetamides with Aromatic Substitutions
Example Compounds :
- N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride (CAS: 255050-97-6)
- N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride (CAS: 668435-27-6)
Comparison :
Derivatives with Functional Group Variations
Example Compounds :
- N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide (CAS: 1353957-94-4)
- N-[[1-[(2S)-2-amino-3-methyl-1-oxobutyl]-4-piperidinyl]methyl]-N-methyl-acetamide (CAS: 1354008-38-0)
Comparison :
- Modifications: Hydroxyethyl Group: Increases hydrophilicity, improving blood-brain barrier penetration . Branched Amino Acyl Group: Enhances receptor selectivity (e.g., for adenosine A2A receptors) .
- Activity : The meta-substituted sulfonamide derivative (Ki = 41 nM for hA2AAR) shows higher binding affinity than para-substituted analogs, emphasizing the role of substituent positioning .
Data Table: Key Comparative Properties
Preparation Methods
Acylation of Piperidine Derivatives
The core structure is formed by reacting a piperidine precursor (e.g., 4-piperidinemethanol) with an acylating agent. Common methods include:
Example Procedure (Boc-protected route):
- Protect 4-piperidinemethanol with Boc-anhydride in CH₂Cl₂.
- React with acetyl chloride in the presence of EDC/HOAt and DIPEA.
- Deprotect with trifluoroacetic acid (TFA) to yield the free amine.
Hydrobromide Salt Formation
The free base is treated with hydrobromic acid to form the salt:
| Method | Conditions | Purity | Source |
|---|---|---|---|
| HBr in ethanol | Stir 2 h, precipitate with diethyl ether | 95% | |
| HBr gas in anhydrous THF | 0°C, 1 h, crystallize | 98% |
- Molecular Formula : C₈H₁₇BrN₂O
- Molecular Weight : 237.14 g/mol
- Melting Point : 198–202°C (decomposes)
- ¹H NMR (D₂O) : δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.05 (s, 3H, COCH₃), 3.15–3.30 (m, 2H, NCH₂), 3.90–4.10 (m, 2H, piperidine NCH₂)
Comparative Analysis of Methods
| Parameter | Direct Acylation | Boc-Protected Route | Reductive Amination |
|---|---|---|---|
| Yield | 75–85% | 82–90% | 65–70% |
| Purity | 90–92% | 95–98% | 85–88% |
| Complexity | Low | Moderate | High |
| Scalability | High | Moderate | Low |
Applications in Medicinal Chemistry
- Pharmacological Relevance : Acts as a precursor for orexin receptor agonists and calcium channel blockers.
- Structural Analogs : Modifying the piperidine or acetamide group alters bioavailability and target selectivity.
Q & A
Q. What synthetic methodologies are established for synthesizing N-(Piperidin-4-ylmethyl)acetamide derivatives?
The synthesis of piperidine-containing acetamides typically involves multi-step reactions. For example, ethyl piperidin-4-carboxylate can be functionalized via sulfonylation, carbohydrazide formation, and coupling with bromoacetamide intermediates in aprotic polar solvents (e.g., DMF or DMSO). Structural confirmation relies on IR, -NMR, and mass spectrometry . A related compound, (E)-2-(hydroxyimino)-2-phenyl-N-(piperidin-4-ylmethyl)acetamide, was synthesized and validated as a SHP2 inhibitor using similar protocols, with purity ensured through column chromatography and recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing N-(Piperidin-4-ylmethyl)acetamide hydrobromide?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm).
- NMR : -NMR confirms proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm), while -NMR resolves carbonyl carbons (~170 ppm) and aromatic/heterocyclic carbons.
- Mass spectrometry (EI-MS) : Determines molecular ion peaks and fragmentation patterns for structural elucidation .
- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .
Q. What are the recommended safety protocols for handling hydrobromide salts of acetamide derivatives in laboratory settings?
While specific safety data for N-(Piperidin-4-ylmethyl)acetamide hydrobromide is limited, analogous piperidine derivatives require:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of hydrobromic acid vapors.
- Storage : In airtight containers under inert gas (N) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the allosteric inhibition mechanism of N-(Piperidin-4-ylmethyl)acetamide derivatives?
In a study on the SHP2 inhibitor (E)-2-(hydroxyimino)-2-phenyl-N-(piperidin-4-ylmethyl)acetamide (7188–0011), MD simulations (100 ns trajectories) revealed stable binding at the allosteric site, with key interactions involving residues like Lys366 and Glu250. Hydrogen bonding and hydrophobic packing were critical for inhibition. Researchers should use software like GROMACS or AMBER, applying CHARMM or OPLS force fields, and validate results with free-energy calculations (e.g., MM/PBSA) .
Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?
- Cell-based assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .
- Enzyme inhibition : For kinase or phosphatase targets (e.g., SHP2), employ fluorescence-based assays (e.g., Omnia™ SHP2 assay) with ATP/donor substrates. Calculate IC values via dose-response curves (4-parameter logistic model) .
- Cardioprotective studies : Use ex vivo models (e.g., Langendorff heart perfusion) under hypoxic conditions, comparing contractile responses to reference drugs like Levocarnitine .
Q. What strategies resolve contradictions in biological activity data across studies for piperidine-acetamide derivatives?
- Meta-analysis : Pool data from multiple studies (e.g., IC, selectivity indices) and apply statistical weighting to account for variability in assay conditions.
- Structural-activity relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing SHP2 inhibition vs. methoxy groups improving anticancer activity ).
- Orthogonal assays : Validate hits using complementary methods (e.g., SPR for binding affinity, Western blotting for target engagement).
Q. How can computational methods optimize the pharmacokinetic profile of this compound?
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
- Bioisosteric replacement : Replace labile groups (e.g., ester with amide) to enhance metabolic stability. For example, trifluoromethyl groups improve lipophilicity and half-life in related compounds .
- Co-crystallization : Solve protein-ligand structures to guide rational modifications for improved binding and reduced off-target effects .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (solvent, temperature, catalyst) meticulously, as minor changes can alter yields in multi-step syntheses .
- Data validation : Cross-check spectroscopic data with databases (e.g., PubChem, NIST Chemistry WebBook) to confirm structural assignments .
- Ethical reporting : Disclose assay limitations (e.g., MTT assay interference by redox-active compounds) and provide raw data for transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
